3,4-dimethoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide
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Overview
Description
3,4-dimethoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 3,4-dimethoxy group and a phenylthiazole moiety
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . These targets can include enzymes, receptors, and DNA, depending on the specific structure of the compound .
Mode of Action
Some thiazole derivatives have been found to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This suggests that 3,4-dimethoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide may have a similar mode of action.
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Some thiazole derivatives have been found to exhibit significant analgesic and anti-inflammatory activities . This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely depending on the specific structure of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been reported to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives are known to have various effects over time in laboratory settings, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Thiazole derivatives are known to have various effects at different dosages in animal models, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives are known to be involved in various metabolic pathways, interacting with enzymes or cofactors, and affecting metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives are known to interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Thiazole derivatives are known to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-phenylthioamide with α-haloketones under basic conditions.
Coupling Reaction: The synthesized thiazole derivative is then coupled with 4-aminobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,4-dimethoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
N-(4-{5-[4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}-4-nitrobenzamide): Similar structure with additional methoxy groups and a nitro substituent.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Contains a triazine ring instead of a thiazole ring.
Uniqueness
3,4-dimethoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of both methoxy and thiazole groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,4-dimethoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c1-28-21-13-10-18(14-22(21)29-2)23(27)25-19-11-8-16(9-12-19)20-15-30-24(26-20)17-6-4-3-5-7-17/h3-15H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYAQDMROAIFPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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